molecular formula C6H7ClN2O B2872397 (5-Amino-2-chloropyridin-4-yl)methanol CAS No. 1227583-24-5

(5-Amino-2-chloropyridin-4-yl)methanol

Cat. No.: B2872397
CAS No.: 1227583-24-5
M. Wt: 158.59
InChI Key: KGXIGQQKEOXLLS-UHFFFAOYSA-N
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Description

(5-Amino-2-chloropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . It is characterized by the presence of an amino group, a chlorine atom, and a hydroxymethyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-chloropyridin-4-yl)methanol typically involves the chlorination of 4-hydroxymethylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the amination step may involve ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-chloropyridin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 5-amino-2-chloropyridine-4-carboxylic acid, while substitution of the chlorine atom can produce various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of (5-Amino-2-chloropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-2-chloropyridin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring, which allows for a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

IUPAC Name

(5-amino-2-chloropyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXIGQQKEOXLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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